molecular formula C13H22ClN B3086046 (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride CAS No. 1158468-33-7

(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride

Cat. No. B3086046
M. Wt: 227.77 g/mol
InChI Key: ORXZODVEZFNZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride” is a chemical compound with the molecular formula C13H22ClN . It has a molecular weight of 227.77 g/mol . The IUPAC name for this compound is 2-methyl-2-phenyl-N-propylpropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H . The Canonical SMILES representation is CCCNCC©©C1=CC=CC=C1.Cl .


Physical And Chemical Properties Analysis

This compound has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 227.1440774 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 15 . The complexity of the compound is 145 .

Scientific Research Applications

(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride

is a chemical compound with the CAS Number: 1311315-22-6 . It has a molecular weight of 227.78 .

This compound could potentially be used in various fields of scientific research, including but not limited to:

  • Chemical Synthesis : It could be used as a reagent or building block in the synthesis of other complex molecules .

properties

IUPAC Name

2-methyl-N-(2-phenylpropyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-11(2)9-14-10-12(3)13-7-5-4-6-8-13;/h4-8,11-12,14H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZODVEZFNZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.